Acetyldeschloroelatol
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Overview
Description
Acetyldeschloroelatol is a natural product found in Aplysia dactylomela with data available.
Scientific Research Applications
Cytotoxic Properties
Acetyldeschloroelatol, a compound isolated from the sea hare Aplysia dactylomela, has been studied for its cytotoxic properties. Research conducted by (Dias et al., 2005) found that this compound exhibited in vitro cytotoxicity against cancer cell lines, including HeLa and Hep-2, as well as nontumoral Vero cells. This study suggests a potential for this compound in cancer research, particularly in the exploration of novel cytotoxic agents.
Biopolymer Modification
While not directly related to this compound, research into the acetylation of biopolymers highlights the broader scientific interest in acetyl compounds. A study by (Nogi et al., 2006) investigated the acetylation of bacterial cellulose nanofibers. This modification enhanced the properties of nanocomposites for optoelectronic device applications by reducing hygroscopicity and maintaining high optical transparency and thermal stability.
Acetyl-Related Enzymatic Activity
Research on acetylornithinase from Escherichia coli, involving the synthesis of N”-Acetyl-n-ornithine, contributes to understanding the role of acetyl compounds in biochemical processes. The study conducted by (Vogel & Bonner, 1956) focused on the partial purification of the enzyme and its properties, which is valuable for comprehending how acetyl groups influence protein function and metabolic pathways.
Biomedical Material Development
The development of chitin and chitosan, derived from shellfish and based on the N-acetyl-glucosamine monomer, illustrates the significance of acetyl compounds in biomedical material science. (Khor & Lim, 2003) discussed chitin and chitosan's use as wound dressing materials, drug delivery vehicles, and in tissue engineering, highlighting the diverse applications of acetyl-based biopolymers in medicine.
Properties
Molecular Formula |
C17H25BrO2 |
---|---|
Molecular Weight |
341.3 g/mol |
IUPAC Name |
[(3S,4R,6R)-4-bromo-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-en-3-yl] acetate |
InChI |
InChI=1S/C17H25BrO2/c1-11-6-8-17(9-7-11)12(2)10-14(20-13(3)19)15(18)16(17,4)5/h6,14-15H,2,7-10H2,1,3-5H3/t14-,15-,17-/m0/s1 |
InChI Key |
NQXXGYWRUKNVOU-ZOBUZTSGSA-N |
Isomeric SMILES |
CC1=CC[C@]2(CC1)C(=C)C[C@@H]([C@@H](C2(C)C)Br)OC(=O)C |
Canonical SMILES |
CC1=CCC2(CC1)C(=C)CC(C(C2(C)C)Br)OC(=O)C |
Synonyms |
acetyldeschloroelatol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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